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Compound of Interest

Compound Name: 2-(Phenylsulfonyl)pyridine

Cat. No.: B1580734 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 2-(Phenylsulfonyl)pyridine, a compound of significant interest in chemical

synthesis and drug development. The following sections detail the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural

elucidation of this molecule. This document is intended for researchers, scientists, and

professionals in the field of drug development who require a thorough understanding of the

spectroscopic properties of this compound.

Molecular Structure and Spectroscopic Overview
2-(Phenylsulfonyl)pyridine is a white crystalline solid with the chemical formula C₁₁H₉NO₂S.

[1] Its structure, consisting of a pyridine ring attached to a phenylsulfonyl group, gives rise to a

unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the

identity and purity of the compound in various applications, from synthetic chemistry to

pharmaceutical research.[1][2]

The spectroscopic characterization of 2-(Phenylsulfonyl)pyridine relies on a combination of

techniques that probe different aspects of its molecular structure. ¹H and ¹³C NMR

spectroscopy provide detailed information about the hydrogen and carbon framework,

respectively. IR spectroscopy identifies the characteristic functional groups present in the

molecule, while mass spectrometry determines the molecular weight and provides insights into

the fragmentation patterns.
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Caption: Molecular structure of 2-(Phenylsulfonyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-
(Phenylsulfonyl)pyridine, both ¹H and ¹³C NMR provide critical data for confirming its

structure.

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-(Phenylsulfonyl)pyridine.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Data Acquisition:

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-(Phenylsulfonyl)pyridine is characterized by distinct signals for

the protons on both the pyridine and phenyl rings. The electron-withdrawing nature of the

sulfonyl group significantly influences the chemical shifts of the adjacent protons.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Pyridine-H6 ~8.8 dd 4.5, 1.5

Phenyl-H (ortho) ~8.0 m

Pyridine-H4 ~7.7 dd 4.5, 1.6

Phenyl-H (meta, para) ~7.2 m

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

concentration.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

carbon atoms attached to the sulfonyl group and the nitrogen atom in the pyridine ring are

typically deshielded and appear at lower fields.
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Carbon Assignment Chemical Shift (δ, ppm)

Pyridine-C2 ~151

Pyridine-C6 ~150

Phenyl-C (ipso) ~141

Pyridine-C4 ~135

Phenyl-C (para) ~135

Phenyl-C (ortho) ~128

Pyridine-C3, C5 ~120

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2-(Phenylsulfonyl)pyridine shows

characteristic absorption bands for the sulfonyl group and the aromatic rings.

Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-(Phenylsulfonyl)pyridine with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform

powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquire the spectrum in the range of 4000-400 cm⁻¹.
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Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

Ratio the sample spectrum against the background to obtain the final absorbance or

transmittance spectrum.

IR Spectral Data
The key absorption bands in the IR spectrum of 2-(Phenylsulfonyl)pyridine are summarized

below.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3100-3000 C-H stretch (aromatic) Medium

~1600, 1580, 1470, 1450
C=C and C=N stretch

(aromatic rings)
Medium to Strong

~1350-1300 Asymmetric SO₂ stretch Strong

~1180-1140 Symmetric SO₂ stretch Strong

~760, ~690
C-H out-of-plane bend

(aromatic)
Strong

The strong absorption bands corresponding to the symmetric and asymmetric stretching

vibrations of the S=O bonds are highly characteristic of the sulfonyl group.

Synthesis & Purification

Spectroscopic Characterization

Data Analysis & Verification

Synthesis of
2-(Phenylsulfonyl)pyridine

Purification
(e.g., Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Spectral Interpretation Structural Verification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1580734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and spectroscopic characterization of 2-
(Phenylsulfonyl)pyridine.

Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a

crucial tool for determining the molecular weight of a compound and can also provide structural

information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 2-(Phenylsulfonyl)pyridine in a suitable volatile solvent (e.g.,

methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

Instrument: A mass spectrometer with an electron ionization source.

Introduce the sample into the ion source.

Ionize the sample using a beam of high-energy electrons (typically 70 eV).

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectral Data
The mass spectrum of 2-(Phenylsulfonyl)pyridine is expected to show a prominent molecular

ion peak (M⁺) at m/z 219, corresponding to its molecular weight.

Expected Fragmentation Pattern: The fragmentation of 2-(Phenylsulfonyl)pyridine under EI

conditions is likely to involve cleavage of the C-S and S-N bonds. Key expected fragment ions

include:

m/z 219: Molecular ion [C₁₁H₉NO₂S]⁺
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m/z 141: Loss of the phenyl group [C₅H₄NSO₂]⁺

m/z 78: Pyridine radical cation [C₅H₅N]⁺

m/z 77: Phenyl cation [C₆H₅]⁺

The observation of these fragments would provide strong evidence for the proposed structure.

Conclusion
The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a

comprehensive and self-validating system for the characterization of 2-
(Phenylsulfonyl)pyridine. The detailed analysis of the chemical shifts, coupling constants,

vibrational frequencies, and fragmentation patterns allows for the unambiguous identification

and purity assessment of this important synthetic intermediate. Researchers and scientists can

utilize this information as a reliable reference for their work in drug development and other

areas of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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